![molecular formula C12H10N4O3S B2820455 N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide CAS No. 1251710-00-5](/img/structure/B2820455.png)
N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide
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Description
N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide, also known as MTT, is a chemical compound that has been widely used in scientific research for a variety of applications. MTT is a yellow tetrazolium salt that is soluble in water and other polar solvents. It is a commonly used reagent in cell viability assays and is also used in various biochemical and physiological studies.
Scientific Research Applications
Antitumor and Cytotoxic Activity
Thiazoles have been investigated for their potential as antitumor and cytotoxic agents. For instance, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated cytotoxicity against human tumor cell lines, including prostate cancer .
Antimicrobial Properties
Thiazoles exhibit antimicrobial activity. Sulfathiazole, an antimicrobial drug, contains a thiazole ring. Researchers have explored other thiazole derivatives for their antibacterial and antifungal properties .
Drug Design and Development
Thiazoles serve as a scaffold for designing novel drug molecules. Researchers can modify the thiazole core to create compounds with specific pharmacological properties .
properties
IUPAC Name |
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3S/c1-6-9(20-7(2)13-6)11-15-16-12(19-11)14-10(17)8-4-3-5-18-8/h3-5H,1-2H3,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLISDZGQOSELA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide |
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